1-(4-Fluorophenyl)naphthalene
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Overview
Description
1-(4-Fluorophenyl)naphthalene is an organic compound with the molecular formula C16H11F. It consists of a naphthalene ring substituted with a 4-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method highly efficient and widely used in organic synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
1-(4-Fluorophenyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)naphthalene and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as inhibitors of human equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation . The compound’s effects are mediated through binding to these transporters, altering their function and impacting cellular processes .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)naphthalene
- 1-(4-Bromophenyl)naphthalene
- 1-(4-Iodophenyl)naphthalene
Comparison: 1-(4-Fluorophenyl)naphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets . This makes this compound particularly valuable in applications requiring specific electronic characteristics .
Properties
CAS No. |
572-52-1 |
---|---|
Molecular Formula |
C16H11F |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H11F/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
RJWOCLNRCRUAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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